molecular formula C12H19N3O2 B2919296 4-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol CAS No. 2176124-51-7

4-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol

Cat. No. B2919296
CAS RN: 2176124-51-7
M. Wt: 237.303
InChI Key: QXLGYLJZMMRXME-UHFFFAOYSA-N
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Description

4-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol , commonly referred to as DMAP , is a white solid compound. Its chemical formula is C₇H₁₀N₂ . Notably, DMAP is more basic than pyridine due to resonance stabilization from the NMe₂ substituent. This enhanced basicity makes DMAP a valuable nucleophilic catalyst for various chemical reactions .


Synthesis Analysis

  • Reaction with Dimethylamine : The 4-pyridylpyridinium cation reacts with dimethylamine to yield DMAP .


Molecular Structure Analysis

The molecular structure of DMAP consists of a pyridine ring with a dimethylamino group (NMe₂) attached at the 2-position. The resonance effect from the NMe₂ group enhances its basicity and nucleophilic properties .


Chemical Reactions Analysis

  • Kinetic Resolution Experiments : Chiral DMAP analogues are used for kinetic resolution of secondary alcohols and Evans auxiliary type amides .


Physical And Chemical Properties Analysis

  • Appearance : It appears as a white solid .

Scientific Research Applications

Catalysis in Esterification Reactions

This compound serves as a nucleophilic catalyst in esterification reactions. It facilitates the formation of esters from acyl chlorides and alcohols, which is a fundamental step in synthesizing various organic compounds, including pharmaceuticals and polymers .

Baylis-Hillman Reactions

It is utilized in Baylis-Hillman reactions, which are crucial for constructing carbon-carbon bonds. This reaction is particularly valuable in organic synthesis for creating complex molecules from simpler substances .

Molecular Docking Studies

The compound is used in molecular docking studies to predict the interaction between molecules and their target proteins. This application is significant in drug design, where understanding the interaction at the molecular level can lead to the development of new pharmaceuticals .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a core structure in many drugs. This compound aids in the synthesis of such structures, which are essential in medicinal chemistry for their diverse biological activities .

Chelate Carbene Formation

In organometallic chemistry, this compound is used as a substrate for chelate carbene formation. This process is important for creating catalysts that are used in a variety of chemical reactions .

Analgesic and Anti-inflammatory Research

The compound has been identified in research related to analgesic and anti-inflammatory activities. Its role in the synthesis of bioactive molecules can contribute to the development of new pain relief and anti-inflammatory drugs .

Mechanism of Action

In esterification reactions, DMAP forms an ion pair with acetic anhydride. The alcohol then adds to the acetylpyridinium, leading to ester formation. The acetate acts as a base to remove the proton from the alcohol during nucleophilic addition .

Safety and Hazards

  • Hazard Statements : DMAP is classified as hazardous (H301, H310, H315, H319, H335) .

Future Directions

: 4-Dimethylaminopyridine - Wikipedia

properties

IUPAC Name

4-[[2-(dimethylamino)pyridin-3-yl]methylamino]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-15(2)12-9(4-3-5-13-12)6-14-10-7-17-8-11(10)16/h3-5,10-11,14,16H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLGYLJZMMRXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol

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